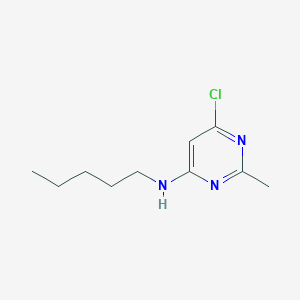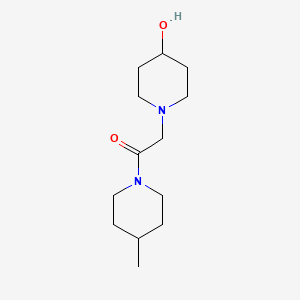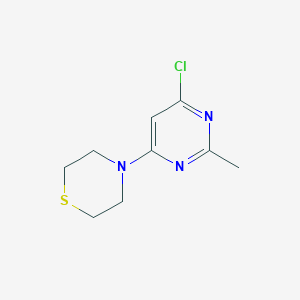![molecular formula C8H11ClN2O3 B1463804 Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate CAS No. 1311314-51-8](/img/structure/B1463804.png)
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate
Vue d'ensemble
Description
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate is a chemical compound with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloromethyl group attached to an oxadiazole ring.
Méthodes De Préparation
The synthesis of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-bromobutanoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with chloroacetic acid to yield the oxadiazole ring . The final step involves esterification with methanol to produce the desired compound. Industrial production methods may vary, but they generally follow similar reaction pathways with optimization for scale and yield.
Analyse Des Réactions Chimiques
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate can be compared with other similar compounds, such as:
Methyl 4-[3-(bromomethyl)-1,2,4-oxadiazol-5-yl]butanoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 4-[3-(methyl)-1,2,4-oxadiazol-5-yl]butanoate: Lacks the halogen atom, leading to different reactivity and biological properties.
Ethyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Propriétés
IUPAC Name |
methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3/c1-13-8(12)4-2-3-7-10-6(5-9)11-14-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGZRZYAFESEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)


![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)
![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)






